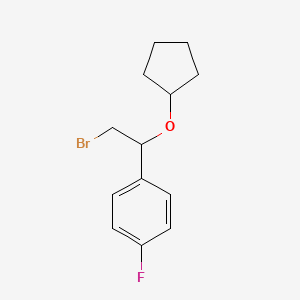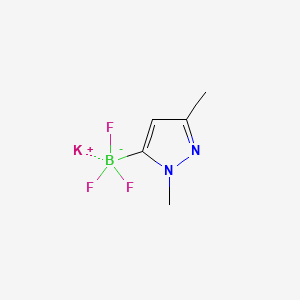
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is a chemical compound with the molecular formula C15H22BKN6. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate moiety. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide typically involves the reaction of 1,3-dimethylpyrazole with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium base, which facilitates the formation of the desired product. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoroborate moiety can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazole compounds.
Aplicaciones Científicas De Investigación
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze different chemical reactions. The trifluoroborate moiety can participate in nucleophilic substitution reactions, making the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
- Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide
Uniqueness
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the trifluoroborate moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields of research.
Propiedades
Fórmula molecular |
C5H7BF3KN2 |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
potassium;(2,5-dimethylpyrazol-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3N2.K/c1-4-3-5(6(7,8)9)11(2)10-4;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
GCFTUACSFUXHCN-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=NN1C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


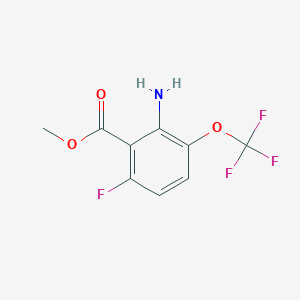
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)

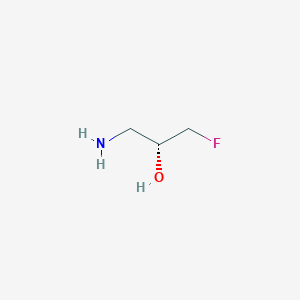
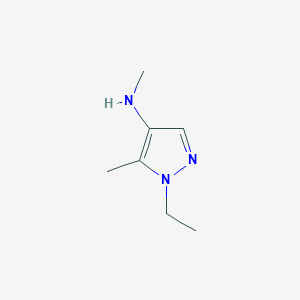
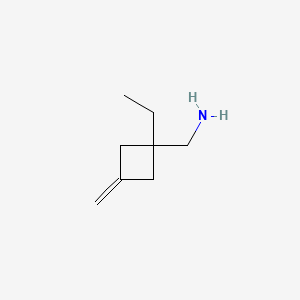
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)

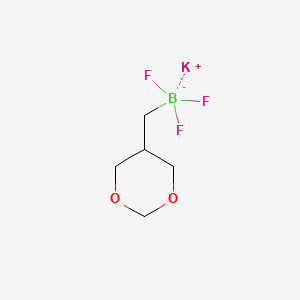

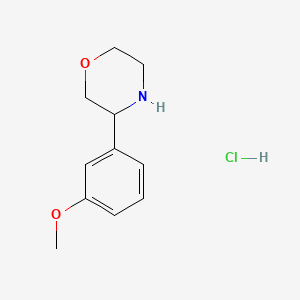
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
